Cas no 849062-30-2 ((2-Fluoro-5-isopropoxyphenyl)boronic acid)

(2-Fluoro-5-isopropoxyphenyl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The fluorine substituent enhances electrophilic reactivity, while the isopropoxy group improves solubility and stability. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for constructing complex aromatic systems. Its high purity and consistent performance make it a reliable reagent for precision synthesis. The boronic acid functional group ensures efficient transmetalation, facilitating the formation of biaryl structures under mild conditions. Proper handling under inert atmospheres is recommended to maintain stability.
(2-Fluoro-5-isopropoxyphenyl)boronic acid structure
849062-30-2 structure
Product Name:(2-Fluoro-5-isopropoxyphenyl)boronic acid
CAS No:849062-30-2
MF:C9H12BFO3
MW:197.999186515808
MDL:MFCD06411349
CID:716699
PubChem ID:24882673
Update Time:2025-07-20

(2-Fluoro-5-isopropoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Fluoro-5-isopropoxyphenyl)boronic acid
    • (2-fluoro-5-propan-2-yloxyphenyl)boronic acid
    • 2-fluoro-5-isopropoxyphenylboronic acid
    • Boronic acid,B-[2-fluoro-5-(1-methylethoxy)phenyl]-
    • (2-Fluoro-5-isopropoxyphenyl)boronicacid
    • (2-Fluoro-5-isopropoxy-phenyl)boronic acid
    • DTXSID70584483
    • 849062-30-2
    • CS-0174119
    • BS-24268
    • AB25239
    • AKOS015854341
    • MFCD06411349
    • IEBGLDYEUYTUMZ-UHFFFAOYSA-N
    • 2-FLUORO-5-ISOPROPROXYPHENYLBORONIC ACID
    • D71340
    • DA-02380
    • 2-fluoro5-isopropoxyphenylboronic acid
    • SCHEMBL8416
    • {2-Fluoro-5-[(propan-2-yl)oxy]phenyl}boronic acid
    • MDL: MFCD06411349
    • Inchi: 1S/C9H12BFO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3
    • InChI Key: IEBGLDYEUYTUMZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1B(O)O)OC(C)C

Computed Properties

  • Exact Mass: 198.08600
  • Monoisotopic Mass: 198.0863526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.17
  • Melting Point: 85-90 °C (lit.)
  • Boiling Point: 343.8°C at 760 mmHg
  • Flash Point: 161.7°C
  • Refractive Index: 1.495
  • PSA: 49.69000
  • LogP: 0.29270

(2-Fluoro-5-isopropoxyphenyl)boronic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(2-Fluoro-5-isopropoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(2-Fluoro-5-isopropoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:849062-30-2)(2-Fluoro-5-isopropoxyphenyl)boronic acid
Order Number:A863880
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:43
Price ($):629.0/226.0
Email:sales@amadischem.com

(2-Fluoro-5-isopropoxyphenyl)boronic acid Related Literature

Additional information on (2-Fluoro-5-isopropoxyphenyl)boronic acid

Introduction to (2-Fluoro-5-isopropoxyphenyl)boronic Acid (CAS No. 849062-30-2)

(2-Fluoro-5-isopropoxyphenyl)boronic acid is a specialized organic compound with significant applications in the field of pharmaceuticals and materials science. This compound, identified by its CAS number 849062-30-2, has garnered attention due to its unique structural properties and versatile reactivity. Boronic acids are known for their ability to participate in various chemical transformations, making them invaluable in the synthesis of complex molecules, particularly in drug development.

The presence of both a fluoro substituent and an isopropoxy group in the phenyl ring imparts distinct electronic and steric effects to the molecule. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's potential as a building block in medicinal chemistry. On the other hand, the isopropoxy group introduces steric bulk and can influence the compound's solubility and interaction with biological targets.

In recent years, there has been a growing interest in boronic acid derivatives due to their role in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. The specific arrangement of atoms in (2-Fluoro-5-isopropoxyphenyl)boronic acid makes it an excellent candidate for such transformations, offering precise control over reaction outcomes.

Current research highlights the compound's utility in developing novel therapeutic agents. For instance, studies have demonstrated its potential in creating kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The combination of the fluoro and isopropoxy groups allows for fine-tuning of the molecule's interactions with target proteins, improving both potency and selectivity.

The pharmacokinetic properties of (2-Fluoro-5-isopropoxyphenyl)boronic acid have also been extensively studied. The fluorine atom can enhance lipophilicity, while the isopropoxy group can influence metabolic pathways. These factors are critical in determining the compound's bioavailability and duration of action. Advanced computational methods have been employed to predict these properties, aiding in the rational design of next-generation drugs.

Beyond pharmaceutical applications, this compound has shown promise in materials science. Boronic acids are known to form coordination complexes with metal ions, leading to applications in catalysis and sensor technology. The unique electronic properties of (2-Fluoro-5-isopropoxyphenyl)boronic acid make it a valuable precursor for designing novel materials with tailored functionalities.

The synthesis of (2-Fluoro-5-isopropoxyphenyl)boronic acid involves multi-step organic transformations, requiring precise control over reaction conditions. Recent advancements in synthetic methodologies have improved the efficiency and scalability of its production. These developments have not only made the compound more accessible but also opened up new avenues for its application in various fields.

In conclusion, (2-Fluoro-5-isopropoxyphenyl)boronic acid (CAS No. 849062-30-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutics and advanced materials. As our understanding of its properties continues to grow, so too will its applications across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849062-30-2)(2-Fluoro-5-isopropoxyphenyl)boronic acid
A863880
Purity:99%/99%
Quantity:100g/25g
Price ($):629.0/226.0
Email